molecular formula C25H21ClN4O2 B12029769 N'-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-68-7

N'-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12029769
CAS No.: 634896-68-7
M. Wt: 444.9 g/mol
InChI Key: PQJNPNBFCGAIIA-JFLMPSFJSA-N
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Description

N’-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Substitution Reactions: The pyrazole core is then functionalized through various substitution reactions

    Ether Formation: The 4-((4-methylbenzyl)oxy)phenyl group is typically introduced through an etherification reaction, where a phenol derivative reacts with a suitable benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups, like carbonyls, into alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups or replacing existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N’-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide may exhibit bioactive properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Researchers can explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N’-(4-Chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
  • N’-(4-Chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Uniqueness

Compared to these similar compounds, N’-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide features a pyrazole core, which can confer different chemical reactivity and biological activity. The presence of the 4-((4-methylbenzyl)oxy)phenyl group also adds to its uniqueness, potentially affecting its solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of N’-(4-Chlorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

634896-68-7

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O2/c1-17-2-4-19(5-3-17)16-32-22-12-8-20(9-13-22)23-14-24(29-28-23)25(31)30-27-15-18-6-10-21(26)11-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

PQJNPNBFCGAIIA-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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